Cas no 502895-68-3 (α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile)
![α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile structure](https://ja.kuujia.com/scimg/cas/502895-68-3x500.png)
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile 化学的及び物理的性質
名前と識別子
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- EN300-26591884
- (E)-3-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Z44331656
- AKOS001049893
- 3-{4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 502895-68-3
- α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile
-
- インチ: 1S/C22H20Cl2N2O3/c1-28-21-11-15(10-17(13-25)22(27)26-8-2-3-9-26)4-7-20(21)29-14-16-5-6-18(23)12-19(16)24/h4-7,10-12H,2-3,8-9,14H2,1H3
- InChIKey: ZNKFZLLRYITRQO-UHFFFAOYSA-N
- ほほえんだ: N1(C(=O)C(=CC2=CC=C(OCC3=CC=C(Cl)C=C3Cl)C(OC)=C2)C#N)CCCC1
計算された属性
- せいみつぶんしりょう: 430.0850979g/mol
- どういたいしつりょう: 430.0850979g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 641
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 62.6Ų
じっけんとくせい
- 密度みつど: 1.338±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 630.1±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.44±0.20(Predicted)
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591884-0.05g |
3-{4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl}-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
502895-68-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile 関連文献
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrileに関する追加情報
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile: A Comprehensive Overview
α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile (CAS No. 502895-68-3) is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its intricate molecular architecture, which includes a pyrrolidine ring system, a β-keto group, and a substituted aromatic moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug discovery and material science.
The CAS No. 502895-68-3 designation uniquely identifies this compound within the chemical database, ensuring its precise identification in scientific literature and industrial applications. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. Researchers have explored its ability to modulate key cellular pathways, such as the NF-kB pathway, which is implicated in inflammatory diseases.
The α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene] group within the molecule contributes significantly to its pharmacokinetic properties. The dichlorophenyl substituent enhances lipophilicity, while the methoxy groups improve solubility and stability. These characteristics are crucial for drug design, as they influence bioavailability and efficacy. Furthermore, the β-oxo group introduces keto-enol tautomerism, which can modulate the molecule's reactivity and interaction with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and catalytic processes. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the aromatic core of the molecule. These methods not only enhance yield but also minimize environmental impact, aligning with green chemistry principles.
In terms of biological activity, α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile has shown promise as an inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation. By inhibiting HDACs, this compound could potentially induce tumor cell differentiation and apoptosis, making it a candidate for anticancer therapy.
Moreover, computational studies using molecular docking have revealed that this compound exhibits strong binding affinity to several G-protein coupled receptors (GPCRs), which are major drug targets for treating cardiovascular and central nervous system disorders. These findings underscore its potential as a lead compound for drug development.
The pyrrolidinepropanenitrile moiety within the molecule adds another layer of complexity to its structure. Pyrrolidine rings are known for their stability and ability to form hydrogen bonds, which can enhance molecular interactions with biological targets. The nitrile group further increases the molecule's versatility by providing sites for additional functionalization or conjugation with other biomolecules.
In conclusion, α-[[4-[(2,4-Dichlorophenyl)methoxy]-3-methoxyphenyl]methylene]-β-oxo-1-pyrrolidinepropanenitrile (CAS No. 502895-68-3) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for exploring novel therapeutic strategies and materials science applications.
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